molecular formula C10H9FO2 B13035360 7-Fluoro-6-methylchroman-4-one

7-Fluoro-6-methylchroman-4-one

Cat. No.: B13035360
M. Wt: 180.17 g/mol
InChI Key: VIPUYTHKDKAOSX-UHFFFAOYSA-N
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Description

7-Fluoro-6-methylchroman-4-one is a fluorinated chromanone derivative characterized by a fluorine atom at position 7 and a methyl group at position 6 on its benzopyran-4-one core. Fluorinated chromanones, in particular, are explored for their enhanced metabolic stability and receptor-binding affinity in drug discovery .

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

7-fluoro-6-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9FO2/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5H,2-3H2,1H3

InChI Key

VIPUYTHKDKAOSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1F)OCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-methylchroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 7-fluoro-6-methyl-2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromanone ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product .

Mechanism of Action

The mechanism of action of 7-Fluoro-6-methylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or bind to receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors to modulate gene expression . The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 7-Fluoro-6-methylchroman-4-one, differing in substituent type, position, or additional functional groups. Key comparisons are summarized below:

Structural and Functional Differences

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Purity Key Applications Evidence ID
7-Bromo-6-fluorochroman-4-one Br (7), F (6) C₉H₆BrFO₂ 259.05 95% Intermediate in drug synthesis
6-Chloro-7-methyl-chroman-4-one Cl (6), CH₃ (7) C₁₀H₉ClO₂ 196.63 >98% Fine chemical for APIs
6-Fluoro-2-methylchroman-4-one F (6), CH₃ (2) C₁₀H₉FO₂ 180.18 N/A Tool compound in drug discovery
7-Bromo-6-fluoro-2-methylchromen-4-one Br (7), F (6), CH₃ (2) C₁₀H₆BrF₃O₂ 313.06 High API synthesis, high-throughput screening

Key Observations:

  • Substituent Effects: Halogens (F, Br, Cl): Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to bulkier halogens like bromine or chlorine . Bromine, however, may improve binding affinity in certain receptors due to its size .
  • Purity and Applications: Higher-purity analogs (>95%) are prioritized for API synthesis, while lower-purity variants may serve as intermediates in library development .

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